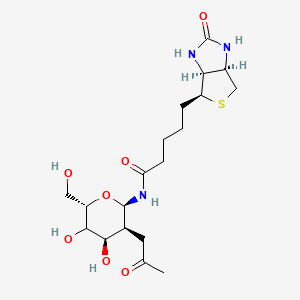

N-GlcNAc-Biotin

Übersicht

Beschreibung

N-GlcNAc-Biotin is a compound that combines N-acetylglucosamine (N-GlcNAc) with biotin. N-acetylglucosamine is a monosaccharide derivative of glucose, while biotin is a vitamin that plays a crucial role in various metabolic processes. The combination of these two molecules creates a compound with unique properties and applications in scientific research, particularly in the fields of biochemistry and molecular biology.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-GlcNAc-Biotin has diverse applications across several domains:

Biochemistry

- Building Blocks : this compound serves as a building block for synthesizing more complex molecules. It can be used to create biotinylated derivatives that facilitate the study of glycoproteins and glycolipids.

Molecular Biology

- Protein Labeling : The compound is utilized in labeling proteins for detection and purification. Biotin's strong affinity for streptavidin allows for easy isolation of biotinylated proteins from complex mixtures.

Cell Biology

- Glycoprotein Studies : this compound is instrumental in investigating the role of N-acetylglucosamine in cellular processes. It aids in understanding the dynamics of O-GlcNAcylation on proteins involved in cell signaling and metabolism.

Medicine

- Diagnostic Assays : The compound is used in developing diagnostic assays that leverage its ability to modify proteins and alter their functions. This application is particularly relevant in disease states where O-GlcNAcylation patterns change.

Therapeutic Development

- Drug Formulation : this compound has potential as a therapeutic agent due to its influence on immune cell activation and proliferation. Its role in modulating O-GlcNAcylation can be explored for developing treatments for autoimmune diseases and cancer.

Case Studies

Several studies highlight the applications of this compound:

- O-GlcNAc Modification in Cancer Research :

-

Immunological Studies :

- In studies examining immune responses, this compound was employed to modify T and B cells, leading to insights into how O-GlcNAcylation affects immune cell signaling and function .

- Proximity Labeling Techniques :

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemistry | Building block for complex molecule synthesis |

| Molecular Biology | Protein labeling for detection and purification |

| Cell Biology | Studies on glycoproteins and cellular signaling dynamics |

| Medicine | Development of diagnostic assays and therapeutic agents |

| Immune Response Studies | Modulation of immune cell activation through glycosylation changes |

Wirkmechanismus

Target of Action

N-GlcNAc-Biotin, also known as 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]pentanamide, primarily targets proteins in the nucleus and cytoplasm of cells . The compound modifies these proteins through a process known as O-GlcNAcylation . This post-translational modification involves the addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of proteins .

Mode of Action

The mode of action of this compound involves its interaction with its protein targets through O-GlcNAcylation . This process is controlled by two enzymes: O-GlcNAc transferase (OGT), which adds O-GlcNAc to Ser/Thr residues, and β-D-N-acetylglucosaminidase (O-GlcNAcase), which removes it . This compound, as a substrate, is used by these enzymes to modify target proteins .

Biochemical Pathways

This compound is involved in the hexosamine biosynthetic pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is the active form of GlcNAc . The HBP is regulated to maintain the homeostasis of UDP-GlcNAc content . The O-GlcNAcylation rhythms, driven by nutrient input, are part of the cellular metabolic processes regulated by the circadian clock .

Pharmacokinetics

The production of n-glcnac-modified proteins has been achieved in a pichia pastoris expression system , suggesting potential bioavailability of this compound when produced in this manner.

Result of Action

The result of this compound’s action is the modification of target proteins through O-GlcNAcylation . This modification plays a crucial role in various biological processes, including transcription, translation, proteasomal degradation, and signal transduction . Aberrant protein O-GlcNAcylation is linked to the pathological progression of chronic diseases, including diabetes, cancer, and neurodegenerative disorders .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the daily rhythms of O-GlcNAcylation are affected by feeding-fasting cycles . Moreover, the location of enzymes involved in O-GlcNAcylation within different subcellular fractions can affect their hydrolytic efficiencies

Biochemische Analyse

Biochemical Properties

N-GlcNAc-Biotin is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with O-GlcNAc transferase (OGT), an enzyme that catalyzes the addition of N-acetylglucosamine to serine and threonine residues of nuclear and cytoplasmic proteins This compound also interacts with O-GlcNAcase (OGA), an enzyme responsible for removing O-GlcNAc modifications . These interactions highlight the compound’s role in the dynamic regulation of protein function through reversible glycosylation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate O-GlcNAcylation affects the development, proliferation, and activation of immune cells such as T and B cells . Additionally, this compound regulates inflammatory and antiviral responses in macrophages and promotes the function of activated neutrophils . These effects demonstrate the compound’s significant impact on cellular function and its potential therapeutic applications in immune-related disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the modification of serine and threonine residues on target proteins via O-GlcNAcylation . This modification can alter protein conformation, stability, and interactions with other biomolecules. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s ability to inhibit or activate enzymes through O-GlcNAcylation further underscores its role in regulating various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability is influenced by its interactions with enzymes like OGT and OGA . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in protein glycosylation patterns and metabolic processes . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate immune responses and reduce inflammation without causing adverse effects . Higher doses may lead to toxic effects, including disruptions in metabolic pathways and cellular stress responses . These findings emphasize the need for careful dosage optimization in therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in the hexosamine biosynthetic pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) from substrates like fructose-6-phosphate, glutamine, acetyl-CoA, and uridine triphosphate . This pathway is crucial for the production of N-acetylglucosamine, which is then utilized in various glycosylation processes, including O-GlcNAcylation . The compound’s involvement in HBP underscores its role in regulating cellular metabolism and nutrient sensing.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s biotin moiety facilitates its recognition and uptake by biotin transporters, ensuring its efficient delivery to target sites . Once inside the cell, this compound can localize to the nucleus, cytoplasm, and mitochondria, where it participates in various biochemical processes . These transport and distribution mechanisms are essential for the compound’s biological activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which influence its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it modifies nuclear and cytoplasmic proteins through O-GlcNAcylation . Additionally, this compound can target specific compartments or organelles through post-translational modifications and targeting signals . This subcellular localization is critical for the compound’s role in regulating cellular processes and maintaining cellular homeostasis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-GlcNAc-Biotin typically involves the conjugation of N-acetylglucosamine with biotin through a series of chemical reactions. One common method is the use of a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester, which reacts with the amino group of N-acetylglucosamine to form a stable amide bond. The reaction is usually carried out in an aqueous buffer at a slightly alkaline pH to facilitate the nucleophilic attack of the amino group on the ester.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic or chemical methods. Enzymatic methods involve the use of glycosyltransferases to transfer N-acetylglucosamine to a biotinylated acceptor molecule. Chemical methods, on the other hand, involve the use of chemical reagents to achieve the same result. Both methods require careful optimization of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-GlcNAc-Biotin can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups of N-acetylglucosamine can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl group of N-acetylglucosamine can be reduced to form alcohols.

Substitution: The amino group of N-acetylglucosamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the biotin moiety.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield biotinylated aldehydes or carboxylic acids, while reduction can yield biotinylated alcohols.

Vergleich Mit ähnlichen Verbindungen

N-GlcNAc-Biotin can be compared to other biotinylated compounds, such as biotinylated glucose or biotinylated galactose. While all these compounds share the biotin moiety, this compound is unique in its ability to interact with specific carbohydrate-binding proteins due to the presence of N-acetylglucosamine. This makes it particularly useful for studying glycosylation and other carbohydrate-related processes.

List of Similar Compounds

- Biotinylated glucose

- Biotinylated galactose

- Biotinylated mannose

Biologische Aktivität

N-GlcNAc-Biotin is a biotin analog that plays a significant role in various biological processes, particularly in the context of glycosylation and its implications in cellular functions. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a modified form of biotin that incorporates an N-acetylglucosamine (GlcNAc) moiety. This compound is utilized primarily in biochemical assays and research to study glycosylation patterns on proteins, which are crucial for understanding various cellular processes including signaling, immune response, and cancer progression.

This compound functions primarily through its ability to mimic natural glycosylation processes. The incorporation of GlcNAc allows for specific interactions with glycoproteins, facilitating the study of glycosylation dynamics in various biological contexts.

Key Mechanisms Include:

- Glycosylation Detection: this compound can be used to label glycoproteins, allowing researchers to track changes in glycosylation under different physiological conditions.

- Modulation of Protein Function: By altering the glycosylation status of proteins, this compound can influence protein stability, localization, and interactions with other biomolecules.

- Impact on Cellular Signaling: The presence of GlcNAc modifications can affect signaling pathways critical for cell survival and proliferation.

Case Studies and Experimental Evidence

-

Glycosylation Under Nutrient Stress:

A study demonstrated that exposure to glucose deprivation resulted in an increase in N-GlcNAc-modified proteins. These modifications were detected using antibodies specific to GlcNAc, indicating a compensatory mechanism in response to nutrient stress . -

Role in Cancer Detection:

This compound has been employed as a diagnostic tool for cancer detection. Its ability to bind specifically to cancer-associated glycoproteins makes it valuable for developing targeted therapies and diagnostic assays . -

Immunomodulatory Effects:

Research indicates that compounds similar to this compound can enhance immune responses. For instance, immunomodulators have been shown to increase cytotoxicity in leukocytes, suggesting potential applications in cancer immunotherapy .

Data Tables

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O7S/c1-9(24)6-10-16(26)17(27)12(7-23)29-18(10)21-14(25)5-3-2-4-13-15-11(8-30-13)20-19(28)22-15/h10-13,15-18,23,26-27H,2-8H2,1H3,(H,21,25)(H2,20,22,28)/t10-,11-,12-,13-,15-,16+,17?,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUXTBPGXKXZDJ-NWGRMCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(C(C(OC1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1[C@H](C([C@@H](O[C@H]1NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659806 | |

| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-69-7 | |

| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.